methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
Description
This compound features a thiophene ring substituted at position 2 with a methyl carboxylate group and at position 3 with a sulfamoyl bridge (N–SO₂–) linked to a phenyl ring. The phenyl group is further substituted at position 2 with an imidazo[2,1-b]thiazole moiety, a fused bicyclic heterocycle containing nitrogen and sulfur atoms.
Properties
IUPAC Name |
methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWXQVFMUSUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions . This reaction forms the imidazo[2,1-b]thiazole core, which is then further functionalized to introduce the thiophene and sulfamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation over palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Core Structure : The thiophene ring fused with an imidazo[2,1-b]thiazole moiety.
- Functional Groups : Contains a sulfamoyl group that enhances its biological activity.
- Molecular Formula : C17H19N3O2S.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit potent anticancer properties. Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has been studied for its ability to inhibit various cancer cell lines, particularly those resistant to conventional therapies.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this structure showed significant inhibition of BRAF mutations, particularly the V600E variant associated with melanoma. The IC50 values for these compounds were reported as low as 9.21 µM against wild-type BRAF .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 26a | 9.21 | BRAF |
| 26b | 9.89 | BRAF |
| 27c | <10 | V600E-BRAF |
Inhibition of S100 Proteins
Another application of imidazo[2,1-b]thiazole derivatives is their role as inhibitors of S100 proteins, which are implicated in various pathological processes including cancer metastasis and inflammation.
Research Findings : The patent WO2016042172A1 describes imidazo[2,1-b]thiazole derivatives as effective S100 inhibitors. These compounds can potentially modulate tumor microenvironments and reduce metastatic spread .
Antimicrobial Properties
Emerging studies suggest that compounds like this compound may also possess antimicrobial properties. The structural motifs present in this compound are conducive to interactions with bacterial enzymes.
Example : Research on related compounds has shown efficacy against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Heterocyclic Sulfamoyl/Thioether Derivatives ()
Compounds from share structural motifs such as benzamide cores, heterocyclic substituents (e.g., oxadiazole, isoxazole, thiazole), and sulfamoyl or thioether linkages. Key differences include:
Key Observations :
Imidazo[2,1-b]thiazole Derivatives ()
describes 5,6-dihydro-3-methyl-N-(1-methylethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]thiazole-2-carboxamide monohydrochloride. Key comparisons:
Implications :
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like metsulfuron-methyl () share a sulfamoyl bridge but differ in core structure and application:
| Compound | Core Structure | Heterocycle | Functional Group | Application |
|---|---|---|---|---|
| Metsulfuron-methyl | Benzoate-triazine | 1,3,5-triazine | Sulfamoyl (–N–SO₂–) | Herbicide |
| Target Compound | Thiophene-phenyl | Imidazo[2,1-b]thiazole | Sulfamoyl (–N–SO₂–) | Potential pharmaceutical |
Structural Insights :
- Both compounds use sulfamoyl groups for electronic or hydrogen-bonding interactions. However, the target’s imidazothiazole vs. triazine in metsulfuron-methyl suggests divergent biological targets (e.g., enzymes vs. acetolactate synthase in plants) .
- The benzoate-triazine system in sulfonylureas is optimized for herbicidal activity, while the target’s fused heterocycle may favor mammalian target binding .
Biological Activity
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiophene ring, an imidazo[2,1-b]thiazole moiety, and a sulfamoyl group, contributing to its unique chemical reactivity and biological activity. The IUPAC name is methyl 3-{[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl}-2-thiophenecarboxylate .
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions. Optimizations for industrial production may involve continuous flow reactors or microwave-assisted synthesis to enhance yield and efficiency.
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for their anticancer effects as it disrupts cellular proliferation pathways .
A study evaluating various derivatives found that certain imidazo[2,1-b]thiazole compounds inhibited the phosphorylation of the oncoprotein kinase Akt in cancer cells. The most potent compounds demonstrated strong cytotoxicity against HT-29 colon cancer cells with IC50 values indicating effective inhibition at low concentrations .
Carbonic Anhydrase Inhibition
This compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, it showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM while exhibiting no activity against hCA I, IX, and XII (Ki > 100 µM) . This selectivity is beneficial for developing targeted therapies with reduced side effects.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Sharma et al., various imidazo[2,1-b]thiazole derivatives were synthesized and tested for their anticancer properties against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through multiple mechanisms including cell cycle arrest and modulation of key signaling pathways such as Akt phosphorylation .
Case Study 2: Carbonic Anhydrase Inhibition Profile
Another investigation focused on the carbonic anhydrase inhibition profile of related compounds highlighted that this compound selectively inhibited hCA II over other isoforms. This selectivity suggests potential applications in treating conditions where hCA II plays a significant role, such as glaucoma and certain cancers .
Comparative Analysis with Similar Compounds
Q & A
What are the key considerations in designing a synthetic route for methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate?
Level: Basic
Answer:
A multi-step synthesis approach is typically required, focusing on:
- Coupling reactions for sulfamoyl and thiophene moieties, using reagents like triethylamine (Et₃N) to neutralize byproducts .
- Heterocycle formation for the imidazo[2,1-b]thiazole core, potentially via cyclization under reflux with iodine and DMF, as seen in analogous thiadiazole syntheses .
- Solvent selection (e.g., THF or acetonitrile) to balance reactivity and solubility .
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .
- Purification using column chromatography or recrystallization to isolate high-purity products .
How can researchers optimize the cyclization step to form the imidazo[2,1-b]thiazole moiety?
Level: Advanced
Answer:
Key optimization parameters include:
- Catalytic systems : Use iodine in DMF to facilitate cyclization, ensuring sulfur elimination and heterocycle stabilization .
- Reaction time : Short reflux periods (1–3 minutes) minimize side reactions while promoting cyclization .
- Substituent effects : Electron-withdrawing groups (e.g., nitro or cyano) on the phenyl ring may enhance reaction efficiency by stabilizing transition states .
- Temperature control : Precise heating prevents decomposition of sensitive intermediates .
What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Level: Basic
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the imidazo[2,1-b]thiazole, sulfamoyl, and thiophene groups. Aromatic proton splitting patterns and sulfur/carbon chemical shifts are critical .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns for chlorine/fluorine, if present .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms crystal packing, though requires high-purity crystals .
What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?
Level: Advanced
Answer:
- Comparative SAR studies : Evaluate substituent effects (e.g., replacing thiophene with thiadiazole) on activity .
- Purity validation : Ensure ≥95% purity via HPLC to rule out impurity-driven discrepancies .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent effects (e.g., DMSO concentration) .
- Mechanistic studies : Probe binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What catalytic systems have been reported for modifying the thiophene ring in similar compounds?
Level: Advanced
Answer:
- Ruthenium catalysis : Enables C3 alkylation of thiophene rings using acrylic acid derivatives, enhancing functionalization selectivity .
- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at specific positions .
- Acid/base conditions : Controlled protonation of the thiophene sulfur can direct electrophilic substitution .
How should researchers handle and store this compound to ensure stability during experimental studies?
Level: Basic
Answer:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .
- Handling : Use dry solvents (e.g., molecular sieves for THF) to avoid moisture-induced degradation .
- Waste disposal : Segregate halogenated byproducts and consult hazardous waste protocols for incineration .
What methodologies are employed to analyze potential isomerization or impurity formation during sulfamoyl linkage synthesis?
Level: Advanced
Answer:
- HPLC-DAD/MS : Detects isomeric byproducts (e.g., regioisomers) and quantifies impurity levels .
- Kinetic studies : Monitor reaction progress in real-time using in-situ FTIR to identify intermediate degradation pathways .
- Computational modeling : DFT calculations predict favorable pathways for sulfamoyl bond formation, guiding experimental adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
